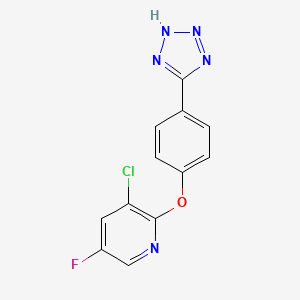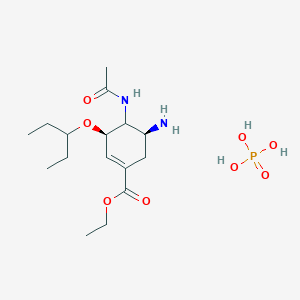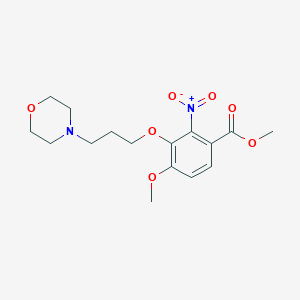
N-(Azido-PEG10)-N-PEG10-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azido-PEG10)-N-PEG10-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Azido-PEG10)-N-PEG10-acid can be synthesized through a multi-step process involving the following key steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Carboxylation: The terminal carboxylic acid group is introduced through carboxylation reactions, often using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Azido-PEG10)-N-PEG10-acid undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne Compounds: React with azide groups in click chemistry.
EDC or DCC: Activators for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines.
Aplicaciones Científicas De Investigación
N-(Azido-PEG10)-N-PEG10-acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling biomolecules and studying biological processes.
Medicine: Utilized in drug development, particularly in the creation of targeted therapies.
Industry: Applied in the development of advanced materials and surface modifications.
Mecanismo De Acción
The mechanism of action of N-(Azido-PEG10)-N-PEG10-acid involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, while the carboxylic acid group can form amide bonds with primary amines . These reactions enable the compound to act as a versatile linker in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG10-amine: Contains an azide group and an amine group, used in similar click chemistry reactions.
Azido-PEG10-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation.
Uniqueness
N-(Azido-PEG10)-N-PEG10-acid is unique due to its combination of an azide group and a terminal carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group.
Propiedades
Fórmula molecular |
C45H90N4O22 |
|---|---|
Peso molecular |
1039.2 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C45H90N4O22/c46-49-48-4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-43-70-39-35-66-31-27-62-23-19-58-15-11-54-7-3-47-2-6-53-10-14-57-18-22-61-26-30-65-34-38-69-42-41-68-37-33-64-29-25-60-21-17-56-13-9-52-5-1-45(50)51/h47H,1-44H2,(H,50,51) |
Clave InChI |
MMVAMCAREJYWCU-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)




